molecular formula C18H17N5O2S3 B11428272 N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-({6-methyl-4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide

N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-({6-methyl-4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide

Cat. No.: B11428272
M. Wt: 431.6 g/mol
InChI Key: GFGHYCPWHHXJCE-UHFFFAOYSA-N
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Description

“N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-({6-methyl-4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide” is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-({6-methyl-4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide” typically involves multi-step organic reactions. The starting materials often include 5-methyl-1,3,4-thiadiazole and 6-methyl-4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-D]pyrimidine. The key steps may involve nucleophilic substitution, cyclization, and acylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-({6-methyl-4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

Chemistry

In chemistry, “N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-({6-methyl-4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide” is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiadiazole derivatives.

Biology

In biology, this compound may be investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, “this compound” is explored for its potential as a drug candidate. Its efficacy, safety, and mechanism of action are evaluated in preclinical and clinical studies.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-({6-methyl-4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its action are studied to understand its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives, such as:

  • 5-Methyl-1,3,4-thiadiazole-2-thiol
  • 2-Amino-5-methyl-1,3,4-thiadiazole
  • 2-(4-Methylphenyl)-5-methyl-1,3,4-thiadiazole

Uniqueness

“N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-({6-methyl-4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide” is unique due to its complex structure, which combines thiadiazole and thienopyrimidine moieties. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C18H17N5O2S3

Molecular Weight

431.6 g/mol

IUPAC Name

2-[(6-methyl-4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C18H17N5O2S3/c1-10-8-13-15(27-10)16(25)23(12-6-4-3-5-7-12)18(19-13)26-9-14(24)20-17-22-21-11(2)28-17/h3-7,10H,8-9H2,1-2H3,(H,20,22,24)

InChI Key

GFGHYCPWHHXJCE-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=NN=C(S3)C)C4=CC=CC=C4

Origin of Product

United States

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